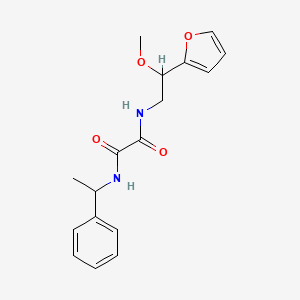

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an oxalamide group, which is a type of amide and is often found in polymers .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring and the oxalamide group would significantly influence its structure. Unfortunately, without more specific information or experimental data, a detailed analysis isn’t possible .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The furan ring is aromatic and might undergo electrophilic substitution reactions. The oxalamide group could participate in various reactions typical for amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .Scientific Research Applications

Catalytic Activity Enhancement

Research indicates that N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives show promising results in enhancing the catalytic activity of Cu-catalyzed N-arylation of anilines and cyclic secondary amines. These compounds facilitate the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures and catalyst loadings, making them valuable in pharmaceutical and organic synthesis applications (Bhunia, Kumar, & Ma, 2017).

Synthetic Methodologies Development

Another study focuses on the synthesis of di- and mono-oxalamides through a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology presents a new route for creating valuable oxalamide derivatives, potentially applicable in developing novel chemical entities with enhanced properties (Mamedov et al., 2016).

Luminescent Material Development

A study on a terbium-doped yttrium-based metal-organic framework demonstrates its application as a phosphor material. The luminescent properties of this compound, facilitated by the furan-2,5-dicarboxylic acid and oxalate moieties, offer potential in the detection of toxic oxoanions in aqueous media, highlighting its relevance in environmental monitoring and safety applications (Singha et al., 2019).

Organic Synthesis and Structural Analysis

Further research into furan-2-yl(phenyl)methanol derivatives underscores their utility in organic synthesis, particularly in the aza-Piancatelli rearrangement leading to the production of benzo[b][1,4]thiazine and oxazine derivatives. This method's efficiency, selectivity, and low catalyst loading make it advantageous for synthesizing compounds with potential pharmaceutical applications (Reddy et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-17(21)16(20)18-11-15(22-2)14-9-6-10-23-14/h3-10,12,15H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTKCKWOQYJZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2964842.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)

![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2964844.png)

![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)

![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)